2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-31-20-9-5-4-8-19(20)26-14-12-25(13-15-26)11-10-24-21(28)16-27-22(29)17-6-2-3-7-18(17)23(27)30/h2-9H,10-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXCVVFHTQIMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide (CAS Number: 1091075-28-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.4 g/mol. Its structure features an isoindolinone core, which is known for various pharmacological activities. The presence of the piperazine moiety and methoxyphenyl group suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of isoindolinone compounds exhibit significant antitumor properties. For instance, compounds structurally related to This compound have shown promising results against various cancer cell lines. Specifically, a structure-activity relationship (SAR) analysis demonstrated that modifications in the piperazine ring can enhance cytotoxic effects on tumor cells such as Mia PaCa-2 and PANC-1 .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 5.0 | Significant cytotoxicity |
| Compound B | PANC-1 | 4.5 | Comparable to doxorubicin |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their activity against various pathogens, including Staphylococcus aureus and Candida albicans. The disk diffusion method revealed that certain isoindolinone derivatives exhibit broad-spectrum antibacterial activity .
| Pathogen | Compound Tested | Zone of Inhibition (mm) |
|---|---|---|
| S. aureus | Isoindolinone Derivative 1 | 15 |
| C. albicans | Isoindolinone Derivative 2 | 12 |
The biological activity of This compound may be attributed to its ability to interact with specific cellular pathways. Preliminary data suggest that it may inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases .
Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several isoindolinone derivatives and assessed their antitumor efficacy using human cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 3.8 µM against HepG2 liver cancer cells, indicating potent activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of related compounds against clinical isolates of E. coli. The results indicated that certain modifications to the methoxyphenyl group significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Comparison with Similar Compounds
Structural Analogs
2-Chloro-N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)acetamide (Compound 3)
- Structural Differences : Replaces the dioxoisoindolinyl group with a chloro substituent and uses a butyl chain instead of ethyl.
- Functional Impact : The chloro group reduces steric hindrance but may decrease metabolic stability compared to the dioxoisoindolinyl ring. The longer butyl chain could enhance lipophilicity, affecting blood-brain barrier penetration .
18F-Mefway and 18F-FCWAY
- Structural Differences : Both contain the N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl) backbone but replace the dioxoisoindolinyl-acetamide with fluorinated cyclohexane-carboxamide or pyridyl groups.
- Functional Impact : The fluorinated groups enhance PET imaging utility for serotonin 1A (5-HT1A) receptors, whereas the dioxoisoindolinyl group in the target compound may favor selective binding to other neurological targets (e.g., sigma receptors) .
N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl) Acetamide
- Structural Differences: Substitutes the dioxoisoindolinyl group with a beta-lactam (azetidinone) ring and a nitro-phenyl group.
Pharmacological Activity
Receptor Binding
- The target compound’s piperazine-ethyl and 2-methoxyphenyl groups are shared with 18F-Mefway, suggesting affinity for monoaminergic receptors. However, the dioxoisoindolinyl group may reduce off-target binding compared to fluorinated analogs like 18F-FCWAY, which exhibit higher 5-HT1A receptor uptake .
- In contrast, ZINC83344548 (), a chloro-acetamide analog with a piperazine-ethyl chain, lacks the dioxoisoindolinyl group and shows weaker CNS penetration due to reduced metabolic stability .
Kinase Inhibition
- The patent-derived compound 2-(3-(4-((1H-Indazol-5-yl)Amino)-6-(Piperazin-1-yl)Pyrimidin-2-yl)Phenoxy)-N-Isopropylacetamide (Example 121) shares a piperazine-acetamide backbone but incorporates a pyrimidine-indazole scaffold. This structure is associated with kinase inhibition (e.g., mTOR or PI3K), diverging from the neurological focus of the target compound .
Pharmacokinetic Properties
Metabolic Stability
- The dioxoisoindolinyl group in the target compound enhances resistance to cytochrome P450 oxidation compared to 2-(2-((1,3-Dioxoisoindolin-2-yl)Amino)-4-Oxo-4,5-Dihydrothiazol-5-yl)-N-(4-Nitrophenyl)Acetamide (), where the nitro group and thiazolone ring increase susceptibility to enzymatic degradation .
Solubility and Lipophilicity
- The 1-benzyl-1H-pyrazole-4-carbonitrile analog () exhibits higher lipophilicity (LogP ~3.2) due to the benzyl group, whereas the target compound’s methoxyphenyl and acetamide groups balance solubility (cLogP ~2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
